6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYNQSCYEDXVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-amino-3,5-dibromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 10 hours. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product with a yield of approximately 61.73% and a purity of 98.30% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at C6 and C8 positions are primary sites for nucleophilic substitution due to their electron-withdrawing effects.
Key Examples:
-
Fluorination: Treatment with N-fluorobenzenesulfonimide (NFSI) and sodium hydride in THF at −70°C replaces bromine with fluorine, yielding mono- or di-fluorinated derivatives (e.g., compound 7c in ).
-
Amination: Reaction with primary amines (e.g., benzylamine) under Pd catalysis enables C–N bond formation, as demonstrated in analogous imidazo[1,2-a]pyridine systems .
Table 1: Bromine Substitution Reactions
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| NFSI, NaH, THF, −70°C | 6-Fluoro-8-bromo derivative | 52–74 | |
| Pd(OAc)₂, DIPEA, microwave | 8-Amino-6-bromo derivative | 63–65 |
Cross-Coupling Reactions
The brominated positions participate in palladium-catalyzed cross-couplings, enabling structural diversification.
Suzuki-Miyaura Coupling:
-
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂ and tri(o-tolyl)phosphine introduces aryl groups at C6 or C8 .
-
Example: Coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid yields biaryl derivatives (e.g., compound 1f–j ).
Buchwald-Hartwig Amination:
-
Amination of brominated intermediates with aryl amines (e.g., 4-morpholin-4-yl-aniline) forms C–N bonds, as seen in compound 85 .
Carboxylic Acid Transformations
The C2-carboxylic acid undergoes functionalization via standard protocols:
Esterification:
-
Treatment with methanol/H₂SO₄ or DCC/DMAP produces methyl esters, enhancing solubility for further reactions.
Amide Formation:
-
Condensation with amines (e.g., 2-diethylaminoethylamine) using EDCl/HOBt yields amide derivatives (e.g., compound 103 ).
Decarboxylation:
-
Thermal decarboxylation at >150°C under inert atmosphere removes CO₂, generating 6,8-dibromoimidazo[1,2-a]pyridine.
Cycloaddition and Ring-Opening Reactions
The electron-deficient heterocycle participates in cycloadditions:
Diels-Alder Reactions:
-
Reactivity with dienes (e.g., 1,3-butadiene) under thermal conditions forms bicyclic adducts, though specific yields require further characterization.
Ring-Opening via Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) partially reduces the imidazo[1,2-a]pyridine core, as observed in the synthesis of compound 6d .
Biological Activity and Mechanistic Insights
The compound’s derivatives show selective inhibition of Rab geranylgeranyltransferase (RGGT):
Table 2: Biological Activity of Key Derivatives
| Derivative (Substituent) | IC₅₀ (μM) | Target Specificity | Source |
|---|---|---|---|
| 1b (C6-I) | 50 | RGGT | |
| 1c (C6-CO₂H) | 100 | RGGT | |
| 1e (C6-CONH₂) | 100 | RGGT |
Mechanistic studies indicate that bromine’s size and electronegativity modulate steric hindrance and electronic effects, impacting binding to enzymatic pockets .
Stability and Reaction Optimization
-
Thermal Stability: Decomposes above 200°C, with
Scientific Research Applications
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Halogen Type
Key Insight : The 6,8-dibromo configuration maximizes reactivity for dual-site functionalization (e.g., sequential Suzuki couplings), enabling diverse library synthesis for drug discovery .
Ring Saturation and Functional Groups
Key Insight : The aromatic pyridine ring in 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid enhances π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .
Biological Activity
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure features two bromine atoms at the 6 and 8 positions and a carboxylic acid group at the 2 position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in signal transduction pathways. The presence of bromine atoms may enhance its binding affinity to these targets due to increased lipophilicity.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial potency of this compound against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and ampicillin.
- Cancer Cell Line Studies : In a series of experiments on MCF-7 and A549 cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic protocols for preparing 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound is typically synthesized via condensation of substituted 2-aminopyridines with bromopyruvic acid. A continuous flow method using a catalytic amount of p-toluenesulphonic acid (PTSA, 0.25 equiv.) in dimethylformamide (DMF) at 125°C and 4.0 bar pressure achieves completion within 10 minutes, minimizing decarboxylation side reactions . Alternatively, stepwise protocols involve saponification of ester intermediates (e.g., ethyl bromopyruvate derivatives) under basic conditions .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical techniques include:
- LCMS : To monitor reaction progress and confirm molecular weight .
- NMR (¹H/¹³C) : For structural elucidation of the fused imidazo-pyridine ring system and substituent positions .
- Melting Point Analysis : Decomposition near 231°C (hydrate form) is a critical physical property .
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and Br-C vibrations .
Q. What are common functionalization strategies for this compound?
The carboxylic acid group enables derivatization via:
- Amide Coupling : Using EDC.HCl/HOBt in DMF to form pharmacologically relevant amides .
- Esterification : Reacting with alcohols under acidic or coupling-agent conditions .
- Halogen Exchange : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine atoms with aryl/heteroaryl groups .
Advanced Research Questions
Q. How can competing decarboxylation be mitigated during synthesis?
Decarboxylation is a major side reaction at elevated temperatures. Continuous flow microreactors (residence time ≤10 min at 125°C) suppress this by precise temperature control and reduced thermal exposure compared to batch methods. Catalytic PTSA also accelerates cyclization, reducing side-product formation .
Q. What experimental conditions influence the stability of this compound?
- pH : The carboxylic acid group deprotonates under basic conditions (pH >7), increasing solubility but potentially destabilizing the ring system. Stability studies in buffered solutions (pH 3–7) are recommended for biological assays .
- Solvent : DMF enhances solubility during synthesis, but aqueous-organic mixtures (e.g., DMSO:H₂O) are preferable for long-term storage .
Q. How can structural analogs be designed to optimize biological activity?
- Bromine Substitution : Replacing bromine at C6/C8 with electron-withdrawing groups (e.g., Cl, CF₃) modulates electronic properties and binding affinity .
- Heterocycle Fusion : Introducing pyrimidine or thiazole rings (e.g., imidazo[1,2-b]pyridazine derivatives) alters pharmacokinetic profiles .
- Fluorescent Probes : Conjugating with benzodiazepine-like moieties enables visualization of biological targets (e.g., peripheral benzodiazepine receptors) .
Q. How should contradictory spectral data be resolved during characterization?
Discrepancies in NMR or LCMS data may arise from tautomerism in the imidazo-pyridine core. Use deuterated DMSO for NMR to stabilize tautomeric forms, and compare with computational models (DFT) for peak assignment . For LCMS, high-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions .
Methodological Considerations
Q. What are the limitations of continuous flow synthesis for scaling up production?
While flow systems improve reaction efficiency, challenges include:
- Clogging : Particulates from unreacted starting materials require inline filtration.
- Solvent Compatibility : DMF’s high boiling point complicates downstream purification; alternative solvents (e.g., acetonitrile) may reduce post-reaction processing .
Q. How can researchers validate the compound’s role in modulating biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
